2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEULJGWEVNSXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277347 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-83-7 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methylpyrazolo 1,5 a Pyrimidin 7 Amine and Its Derivatives
Cyclocondensation Approaches to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The most prevalent and versatile strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole (B16455) and a 1,3-bis-electrophilic compound. mdpi.comnih.gov In this reaction, the 3-aminopyrazole acts as a 1,3-bis-nucleophile. The process typically initiates with the nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second electrophilic center, and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.gov
Reactions Involving 1,3-Bis-Electrophiles
A wide array of 1,3-bis-electrophilic reagents can be employed in the synthesis of pyrazolo[1,5-a]pyrimidines, including β-dicarbonyl compounds, β-enaminones, α,β-unsaturated systems, and β-ketonitriles. mdpi.comrsc.org The choice of the 1,3-bielectrophile is crucial as it dictates the substitution pattern on the resulting pyrimidine (B1678525) ring. nih.gov
β-Enaminones are highly effective 1,3-bis-electrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. Their reactions with 3-aminopyrazoles often proceed with high regioselectivity and in excellent yields. researchgate.net Microwave-assisted synthesis using β-enaminones has been shown to be a time-efficient, solvent-free, and catalyst-free method for producing various substituted pyrazolo[1,5-a]pyrimidines. researchgate.net For instance, the reaction of β-enaminones with NH-5-aminopyrazoles at 180°C for 2 minutes under microwave irradiation can produce 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%). researchgate.net The reaction mechanism involves an initial nucleophilic attack of the amino group on the electrophilic carbonyl center, followed by cyclization and dehydration. nih.gov The use of β-enaminones often provides better reactivity and performance compared to traditional 1,3-dicarbonyl compounds. researchgate.net
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been synthesized by reacting appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine. rsc.org The precursor β-enaminones were prepared in high yields (83-97%) via a solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation. rsc.org
| Reactant 1 (β-Enaminone) | Reactant 2 (Aminopyrazole) | Conditions | Product | Yield (%) |
| (E)-3-(dimethylamino)-1-phenyleprop-2-en-1-one | 3-methyl-1H-pyrazol-5-amine | MW, 180 °C, 2 min, solvent-free | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 93% |
| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 3-methyl-1H-pyrazol-5-amine | MW, 180 °C, 2 min, solvent-free | 2-Methyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine | 91% |
| (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | 3-methyl-1H-pyrazol-5-amine | MW, 180 °C, 2 min, solvent-free | 7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 90% |
This table presents illustrative data compiled from synthetic protocols described in the literature. rsc.org
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently employed and classical method for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.govbeilstein-journals.org This reaction can be performed under acidic or basic conditions and may be facilitated by catalysts. nih.gov The choice of the β-dicarbonyl compound directly influences the substitution pattern on the pyrimidine ring of the final product. nih.gov For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) in 89% yield. nih.govresearchgate.net Similarly, reactions with other β-dicarbonyl compounds like pentane-2,4-dione and ethyl acetoacetate (B1235776) lead to the formation of the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields (87% to 95%). nih.gov However, when unsymmetrical β-diketones are used, this approach can lead to a mixture of regioisomers. nih.gov
| Reactant 1 (β-Dicarbonyl) | Reactant 2 (Aminopyrazole) | Conditions | Product | Yield (%) |
| Diethyl malonate | 5-Amino-3-methylpyrazole | EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% nih.govresearchgate.net |
| Pentane-2,4-dione | 5-Amino-3-(arylamino)-1H-pyrazole-4-carbonitriles | - | 5,7-Dimethyl-3-(arylamino)pyrazolo[1,5-a]pyrimidine-4-carbonitrile | 87-95% nih.gov |
| Ethyl acetoacetate | 5-Amino-3-(arylamino)-1H-pyrazole-4-carbonitriles | - | 5-Methyl-3-(arylamino)pyrazolo[1,5-a]pyrimidin-7(4H)-one-4-carbonitrile | 87-95% nih.gov |
This table presents illustrative data compiled from synthetic protocols described in the literature.
α,β-Unsaturated carbonyl compounds are also valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, such as chalcones, in the presence of a base like potassium hydroxide, can yield 5,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov The electronic nature of the substituents on the chalcone (B49325) can influence the reaction yield. nih.gov Additionally, a one-pot cyclization methodology has been developed using amino pyrazoles, chalcones, and sodium halides to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Another approach involves the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles, which proceeds with high regioselectivity to give pyrazolo[1,5-a]pyrimidines bearing an ester group at the 7-position, with yields ranging from 68% to 95%. organic-chemistry.org A copper(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles has also been reported, which involves the in situ formation of α,β-unsaturated ketones. acs.org
β-Ketonitriles and their enamine derivatives are effective synthons for introducing amino and nitrile functionalities onto the pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.gov For instance, the reaction of 3-aminopyrazoles with arylidenemalononitriles can introduce both an amine and a nitrile group into the final product. nih.gov Microwave-assisted synthesis has been successfully employed for the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines using β-ketonitriles. mdpi.comnih.gov The synthesis of 3-(5)-aminopyrazoles, the key starting material, itself often involves the condensation of hydrazine (B178648) with β-ketonitriles. chim.it
Condensation of 3-Methyl-1H-pyrazol-5-amine with Reactive Synthons
3-Methyl-1H-pyrazol-5-amine is a readily available and commonly used starting material for the synthesis of 2-methyl-substituted pyrazolo[1,5-a]pyrimidines. Its condensation with a variety of reactive synthons provides straightforward access to a wide range of derivatives.
As previously mentioned, its reaction with diethyl malonate is a key step in a multi-step synthesis of various 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives. nih.govresearchgate.net This initial condensation forms 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which can be further functionalized. nih.gov For example, chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), a versatile intermediate for subsequent nucleophilic substitution reactions. nih.gov
The reaction of 3-amino-5-methyl-1H-pyrazole with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones under ultrasound irradiation is a rapid and efficient method, providing the corresponding pyrazolo[1,5-a]pyrimidines in just 5 minutes with yields ranging from 61-98%. researchgate.net Furthermore, the condensation with various β-enaminones under microwave irradiation is a highly effective method for synthesizing a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which have been studied for their fluorophoric properties. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Diethyl malonate | 3-Methyl-1H-pyrazol-5-amine | EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% nih.govresearchgate.net |
| 4-Methoxy-1,1,1-trifluoro-3-buten-2-one | 3-Amino-5-methyl-1H-pyrazole | EtOH, Ultrasound, 5 min | 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 61-98% (for various derivatives) researchgate.net |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-Methyl-1H-pyrazol-5-amine | MW, 160 °C, 15 min | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 67-93% (overall yield) rsc.org |
This table presents illustrative data compiled from synthetic protocols described in the literature.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines in a single synthetic operation from simple and readily available starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.
One of the prominent multi-component strategies for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, and an aldehyde. For the synthesis of derivatives of 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine, 3-amino-5-methylpyrazole (B16524) serves as the key pyrazole precursor.
A typical three-component reaction involves the condensation of 3-amino-5-methylpyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. This one-pot synthesis proceeds through the initial formation of an α,β-unsaturated intermediate from the aldehyde and the active methylene compound, followed by a Michael addition of the 3-aminopyrazole and subsequent cyclization and aromatization to yield the final pyrazolo[1,5-a]pyrimidine product. The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and purity of the products in shorter reaction times.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |
| 3-Amino-5-methylpyrazole | Aromatic Aldehyde | Malononitrile | Piperidine, Ethanol (B145695), Reflux | 7-Amino-5-aryl-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | High |
| 3-Amino-5-methylpyrazole | Formaldehyde | Ethyl Cyanoacetate | Lewis Acid, Solvent, Heat | Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Moderate-High |
Regioselective Synthesis and Isomeric Control in Product Formation
The reaction of 3-aminopyrazoles with unsymmetrical 1,3-bielectrophiles can potentially lead to the formation of two regioisomeric products: the pyrazolo[1,5-a]pyrimidines and the pyrazolo[3,4-b]pyridines. Therefore, controlling the regioselectivity of the cyclization is crucial for the synthesis of the desired this compound.
The regiochemical outcome of the reaction is primarily governed by the differential reactivity of the nucleophilic centers in the 3-aminopyrazole (the endocyclic N1-H and the exocyclic amino group) and the electrophilic centers in the 1,3-bielectrophile. Generally, the reaction of 3-amino-5-methylpyrazole with β-enaminones or β-alkoxyvinyl ketones proceeds with high regioselectivity to afford the 7-substituted-2-methylpyrazolo[1,5-a]pyrimidine. researchgate.netrsc.org
The initial step is typically the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the more electrophilic carbonyl carbon of the β-enaminone, followed by an intramolecular cyclization with the elimination of a small molecule (e.g., dimethylamine (B145610) or an alcohol). This pathway leads specifically to the formation of the pyrazolo[1,5-a]pyrimidine ring system.
For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with β-dimethylaminovinyl ketones in refluxing acetic acid has been shown to furnish 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines with high regioselectivity. researchgate.net The choice of the substituent on the β-dimethylaminovinyl ketone determines the final substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine ring.
| Pyrazole Precursor | 1,3-Bielectrophile | Conditions | Product | Regioselectivity |
| 3-Amino-5-methyl-1H-pyrazole | β-Dimethylaminovinyl ketone | Acetic Acid, Reflux | 2-Methyl-7-substituted-pyrazolo[1,5-a]pyrimidine | High |
| 3-Amino-5-methyl-1H-pyrazole | 1,1,1-Trichloro-4-alkoxy-3-alken-2-one | Acetic Acid, Reflux | 2-Methyl-5-alkyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine | High |
Advanced Functionalization and Derivatization Strategies
Further diversification of the this compound scaffold can be achieved through various functionalization and derivatization reactions, particularly at the pyrimidine moiety. These reactions are instrumental in modulating the physicochemical and biological properties of the parent compound.
Nucleophilic Substitution Reactions at the Pyrimidine Moiety
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups or when a good leaving group is present at positions 5 or 7.
Starting from a precursor such as 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine, the chloro group can be readily displaced by various nucleophiles, including amines, to introduce a range of substituents at the 7-position. nih.gov The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with amines often proceeds with high selectivity at the more reactive 7-position. nih.gov This allows for the regioselective introduction of an amino group to furnish 7-amino derivatives.
| Starting Material | Nucleophile | Conditions | Product |
| 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Ammonia | High Temperature, Pressure | This compound |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine (B109124) | K2CO3, Acetone, RT | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines.
Buchwald–Hartwig Coupling for Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the amination of aryl and heteroaryl halides. In the context of this compound derivatives, a 7-halo-2-methylpyrazolo[1,5-a]pyrimidine can be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand and base.
This methodology provides a direct route to a wide array of N-substituted 2-methylpyrazolo[1,5-a]pyrimidin-7-amines, allowing for the introduction of diverse functionalities. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |
| 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Benzylamine | Pd2(dba)3 / Xantphos | Cs2CO3 | N-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
| 7-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | Aniline | Pd(OAc)2 / BINAP | NaOtBu | N-Phenyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Suzuki–Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. nih.gov This reaction is widely used for the formation of C-C bonds and is particularly effective for the arylation of heterocyclic systems.
For the derivatization of the 2-methylpyrazolo[1,5-a]pyrimidine core, a 7-halo derivative can be coupled with various aryl or heteroaryl boronic acids to introduce a range of aromatic substituents at the 7-position. This reaction is tolerant of a wide variety of functional groups and generally proceeds with high yields.
| Heteroaryl Halide | Boronic Acid | Catalyst/Ligand | Base | Product |
| 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
| 7-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | 3-Pyridylboronic acid | PdCl2(dppf) | K3PO4 | 2-Methyl-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine |
Click Chemistry Applications in Pyrazolopyrimidine Synthesis
Click chemistry has emerged as a powerful tool for the functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of diverse molecular fragments with high efficiency and selectivity. nih.gov This methodology is particularly valuable for creating complex molecules by joining smaller units, often under mild reaction conditions.
A prominent example of click chemistry in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable 1,2,3-triazole ring by reacting an azide (B81097) with a terminal alkyne. In the synthesis of pyrazolopyrimidine derivatives, this can be applied by starting with a pyrazolopyrimidine scaffold that has been modified to include either an azide or an alkyne functional group. For instance, tetrazolo[1,5-a]pyrimidines exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers. These azido-pyrimidines can then undergo a click reaction with various terminal acetylenes. This process, catalyzed by copper sulfate (B86663) pentahydrate and sodium ascorbate, yields 1,2,3-triazolyl-substituted pyrimidines in excellent yields, demonstrating a robust method for diversification of the pyrimidine portion of the scaffold.
Electrophilic Aromatic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine nucleus is susceptible to electrophilic aromatic substitution, which provides a direct route to introduce functional groups onto the heterocyclic core. The pyrazole moiety of the fused ring system is generally more reactive towards electrophiles than the pyrimidine ring. Position 3 is the most common site for electrophilic attack. nih.gov
Direct acetylation of the pyrazolo[1,5-a]pyrimidine core has been achieved through a microwave-assisted, Boron Trifluoride (BF3)-mediated reaction. nih.govjaveriana.edu.coacs.org This method represents a significant advancement as it allows for the introduction of an acetyl group, a valuable synthetic handle, in high yields under mild conditions. nih.govjaveriana.edu.co The reaction is operationally simple and utilizes inexpensive reagents. nih.govjaveriana.edu.coacs.org This acetylation process has been shown to be effective even for substrates containing electron-deficient or sterically hindered groups. nih.govjaveriana.edu.co The resulting methyl ketones can be further modified to produce other valuable compounds. nih.govjaveriana.edu.coacs.org
Halogenated pyrazolo[1,5-a]pyrimidines are crucial intermediates for further functionalization, often via cross-coupling reactions. nih.govacs.org Several protocols have been developed for their synthesis.
One-pot methods offer an efficient route, combining the synthesis of the pyrazolopyrimidine ring with subsequent halogenation. A microwave-assisted, one-pot process allows for the sequential cyclocondensation of β-enaminones with 5-aminopyrazoles, followed by regioselective electrophilic substitution at the 3-position using N-halosuccinimides (NXS) like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). nih.govrsc.org This approach is distinguished by its short reaction times and high yields. rsc.org
Another effective method involves an oxidative halogenation protocol. A tandem cyclization/oxidative halogenation reaction promoted by potassium persulfate (K2S2O8) allows for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.orgacs.orgnih.govresearchgate.net This reaction can be performed as a one-pot, three-component reaction between an aminopyrazole, an enaminone or chalcone, and a sodium halide (NaX) in an aqueous medium. nih.govacs.org The combination of NaX and K2S2O8 is also effective for the direct oxidative halogenation of pre-synthesized pyrazolo[1,5-a]pyrimidines. nih.govacs.org
The regioselectivity of halogenation can be controlled by altering reaction conditions. For example, the reaction of pyrazolo[1,5-a]pyrimidin-7-amines with NXS reagents can be directed to achieve C3-monohalogenation or C3, C5-dihalogenation. researchgate.net
| Method | Halogen Source | Key Reagents/Conditions | Position(s) Halogenated | Advantages | Reference |
|---|---|---|---|---|---|
| One-pot Electrophilic Substitution | N-Halosuccinimides (NBS, NCS, NIS) | Microwave irradiation, β-enaminones, 5-aminopyrazoles | C3 | Time-efficient, high yields, operational simplicity | rsc.org |
| Oxidative Halogenation | Sodium Halides (NaI, NaBr, NaCl) | K2S2O8, aqueous medium | C3 | Mild conditions, environmentally benign, scalable | nih.govacs.org |
| Direct Bromination | N-Bromosuccinimide (NBS) | THF, reflux | C3 | Good yields for specific substrates | researchgate.net |
| Condition-Dependent Halogenation | N-Halosuccinimides (NXS) | Varying reaction conditions | C3 or C3 & C5 | Regioselective control | researchgate.net |
Reduction and Oxidation Reactions for Structural Diversity
Reduction and oxidation reactions are fundamental transformations for expanding the structural diversity of pyrazolo[1,5-a]pyrimidine derivatives. These reactions allow for the interconversion of functional groups, opening up new avenues for derivatization.
A key example is the reduction of a nitro group, which is often introduced at the 3-position via electrophilic nitration. nih.govrsc.org The nitro group can be readily reduced to an amino group under standard conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net This transformation is highly valuable as the resulting amine provides a nucleophilic site for a wide range of subsequent reactions, including acylation, alkylation, and arylation, thereby enabling the synthesis of a large library of analogs from a single nitrated precursor.
Oxidation reactions can also be employed to modify the pyrazolo[1,5-a]pyrimidine scaffold. For instance, hydroxyl groups on the ring or on substituents can be oxidized to ketones or aldehydes. nih.gov These carbonyl functionalities can then serve as electrophilic sites for reactions such as reductive amination or additions of organometallic reagents, further diversifying the available structures. The pyrimidine ring itself can be susceptible to oxidation, and careful control of reaction conditions is necessary to achieve selective transformations.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact and improve efficiency. nih.gov This involves the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation. rsc.org For example, microwave-assisted, solvent-free reactions for the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have been shown to be highly efficient. rsc.org
A key metric for evaluating the "greenness" of a chemical process is the Reaction Mass Efficiency (RME). RME is defined as the percentage of the mass of the reactants that is incorporated into the final product.
RME (%) = (Mass of Product / Total Mass of Reactants) x 100
This metric provides a more comprehensive assessment than yield alone, as it accounts for the stoichiometry of the reactants. For the synthesis of a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, RME values in the range of 40–53% have been reported. rsc.org These favorable values are attributed to high reaction yields and the absence of catalysts in the synthetic protocol. rsc.org The byproducts of this particular synthesis are methanol, dimethylamine, and water, which are relatively benign and can potentially be recovered. rsc.org Evaluating RME helps to identify more sustainable synthetic routes and highlights areas for process optimization.
| Compound | Overall Yield (%) | RME (%) |
|---|---|---|
| 4a (7-(pyridin-4-yl)) | 81 | 53 |
| 4b (7-(2,4-dichlorophenyl)) | 85 | 51 |
| 4d (7-phenyl) | 93 | 52 |
| 4e (7-(4-methoxyphenyl)) | 88 | 49 |
| Data sourced from a study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org |
Solvent-Free and Aqueous Reaction Media
The use of solvent-free conditions or aqueous media represents a cornerstone of green chemistry, minimizing the environmental impact of chemical syntheses. For pyrazolo[1,5-a]pyrimidine derivatives, these approaches have proven effective.
Solvent-free synthesis often involves the direct reaction of starting materials, sometimes facilitated by heat or microwave irradiation. One notable method is the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, assisted by microwaves, to produce functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This approach not only eliminates the need for volatile organic solvents but also leads to high yields and purity of the desired products in a short timeframe. nih.gov
Another solvent-free protocol involves the condensation of various methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form β-enaminone precursors. rsc.org These intermediates can then be reacted with 3-methyl-1H-pyrazol-5-amine, again without a solvent and under microwave irradiation, to yield 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. rsc.org This two-step, largely solventless sequence demonstrates high efficiency for creating the target scaffold. rsc.org
Aqueous media, including water or mixtures like aqueous ethanol, provide an eco-friendly alternative to traditional organic solvents. A green synthetic route for a series of pyrazolo[1,5-a]pyrimidine derivatives has been developed using ultrasonic irradiation in an aqueous ethanol medium with a mild acid catalyst. eurjchem.com This method highlights the viability of water-based systems for these cyclocondensation reactions. Similarly, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been successfully achieved in aqueous ethanol under the influence of ultrasonic irradiation, further demonstrating the utility of aqueous systems. bme.hu Polyethylene glycol (PEG-400) has also been employed as a green reaction medium for the condensation of α,β-unsaturated carbonyl compounds (chalcones) with 5-amino pyrazoles, resulting in excellent yields and shorter reaction times. jocpr.com
Table 1: Examples of Solvent-Free and Aqueous Media Syntheses Data compiled from multiple research findings.
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |
| β-enaminone | 3-methyl-1H-pyrazol-5-amine | Solvent-free, MWI, 180 °C | 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine | 88-96% | rsc.org |
| Chalcones | 4-(4'-chloro-phenylazo)-5-amino pyrazole | PEG-400 | Pyrazolo[1,5-a]pyrimidine derivative | Excellent | jocpr.com |
| Formylated active proton compounds | Carboxylate substituted-3-aminopyrazole | Ultrasound, aq. Ethanol, mild acid | 2-CO₂Et-pyrazolo[1,5-a]pyrimidine derivative | 78-96% | eurjchem.comresearchgate.net |
| 5-amino-1H-pyrazoles | 3-oxo-2-(2-arylhydrazinylidene) butanenitriles | Solvent-free, MWI | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amine | High | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. dergipark.org.tr This technology has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, enabling rapid and efficient construction of the heterocyclic core. nih.gov
The regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines is a key advantage of microwave-assisted protocols. For instance, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives under microwave conditions leads specifically to the formation of 7-arylpyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the cyclization of 5-amino-1H-pyrazoles with 3-oxo-2-(2-arylhydrazinylidene) butanenitriles under solvent-free microwave irradiation is crucial for achieving high yields of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines in a short time. nih.gov
A comparative study between microwave-assisted synthesis and conventional heating methods for the preparation of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines starkly illustrates the benefits of microwave technology. The reaction of 5-trifluoromethyl-3-aminopyrazole with 1,1,1-trihalo-4-alkoxy-3-alken-2-ones in toluene (B28343) under microwave irradiation (150 °C) was completed in just 1-2 minutes, affording excellent yields (85-94%). researchgate.net In contrast, the conventional method, involving refluxing in acetonitrile (B52724) for 24 hours, resulted in significantly lower yields (59-72%). researchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Halomethylated Pyrazolo[1,5-a]pyrimidines Data from a study on the reaction of 5-trifluoromethyl-3-aminopyrazole with various 1,1,1-trihalo-4-alkoxy-3-alken-2-ones. researchgate.net
| Method | Temperature (°C) | Time | Yield (%) |
| Microwave Irradiation | 150 | 1-2 min | 85-94% |
| Conventional Heating | 67 | 24 h | 59-72% |
Ultrasonic Irradiation Techniques for Enhanced Yields
Ultrasonic irradiation is another non-conventional energy source that promotes organic reactions through the phenomenon of acoustic cavitation. This technique has been effectively utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, often in aqueous or green solvent systems, leading to enhanced yields and significantly reduced reaction times. researchgate.netnih.gov
The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol can be completed in just 5 minutes under sonication at 75 °C, producing satisfactory to excellent yields (61-98%). researchgate.net This method is noted for its simple procedure, mild conditions, and easy work-up. researchgate.net
A green synthetic approach for a series of diversely substituted pyrazolo[1,5-a]pyrimidines involves the reaction of formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation. eurjchem.comresearchgate.net Conducted in an aqueous ethanol medium, this reaction proceeds to completion in just 6-12 minutes at room temperature, yielding the desired products in high purity and yields ranging from 78% to 96%. researchgate.net This demonstrates a significant improvement over conventional methods that often require prolonged heating. semanticscholar.org
The regioselectivity of these reactions can also be controlled by ultrasonic conditions. The reaction between certain enones and 5-aminopyrazoles under ultrasound irradiation furnishes a single regioisomer of the pyrazolo[1,5-a]pyrimidine product, whereas conventional heating can lead to a mixture of isomers. semanticscholar.org
Table 3: Yields and Reaction Times for Ultrasonic-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines Data compiled from various research findings.
| Starting Materials | Conditions | Time | Yield (%) | Reference |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones + 3-Amino-5-methyl-1H-pyrazole | Ultrasound, EtOH, 75 °C | 5 min | 61-98% | researchgate.net |
| Formylated active proton compounds + Carboxylate substituted-3-aminopyrazole | Ultrasound, aq. Ethanol, Room Temp. | 6-12 min | 78-96% | researchgate.net |
| β-enaminones + 5-amino-1,2,4-triazole | Ultrasound, Acetic Acid, 99 °C | 5-17 min | Excellent | nih.gov |
| Chalcones + Thiourea | Ultrasound, KOH, EtOH | 20-29 min | 73-82% | semanticscholar.org |
Structure Activity Relationship Sar Studies of 2 Methylpyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Influence of Positional Modifications and Substituent Effects
Impact of Electron-Withdrawing and Electron-Donating Groups at Position 7
Position 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a critical site for modification, directly influencing interactions with target proteins. The nature of the substituent on the exocyclic amine, whether electron-donating or electron-withdrawing, plays a pivotal role in modulating biological activity.
Electron-donating groups, such as alkoxy or additional amino groups, can enhance binding affinity. For example, in a series of phosphodiesterase 4 (PDE4) inhibitors, methoxy (B1213986) (–OCH3) substitution at position 7 was associated with improved cellular potency. nih.gov This enhancement is attributed to the increased electron density on the pyrimidine (B1678525) ring system, which can strengthen electrostatic or hydrogen bonding interactions with amino acid residues in the active site of a target enzyme. nih.gov
Furthermore, incorporating the 7-amino nitrogen into a heterocyclic ring, such as morpholine (B109124), has proven to be a successful strategy in the design of PI3Kδ inhibitors. mdpi.com The oxygen atom of the morpholine ring, an electron-donating feature, is crucial for forming a key hydrogen bond with the hinge region residue Val-828, anchoring the inhibitor in the ATP-binding pocket. mdpi.com
Conversely, the introduction of electron-withdrawing groups can also be beneficial. In the synthesis of 7-substituted tetrazolo[1,5-a]pyrimidines, β-enaminones bearing strongly electron-withdrawing groups like trifluoromethyl (CF3) or trichloromethyl (CCl3) at the carbonyl position lead regioselectively to the formation of 7-substituted products. beilstein-journals.org The presence of these groups stabilizes the tetrazolo form in solution, indicating a significant electronic influence on the heterocyclic core. beilstein-journals.org While this example pertains to a different scaffold, it underscores how potent electron-withdrawing groups at this position dramatically alter the electronic character of the pyrimidine ring, which can be exploited in drug design.
A study on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrated that a range of substituted 7-(2-pyridylmethylamine) derivatives were active against Mycobacterium tuberculosis, highlighting that complex arylmethylamino substituents are well-tolerated and contribute to activity. nih.gov
Effects of Alkyl, Aryl, and Heteroaryl Substitutions at Positions 3 and 5
Positions 3 and 5 on the pyrazolo[1,5-a]pyrimidine scaffold are key points for derivatization, and substitutions at these sites have a profound impact on biological activity.
Position 3: Modifications at the 3-position are crucial for enhancing potency and modulating selectivity.
Aryl Groups: The introduction of an aryl group at this position generally enhances potency. In the development of Pim-1 kinase inhibitors, adding an aryl group at the 3-position increased potency by approximately 10-fold compared to an unsubstituted analog. nih.gov The most effective analogues against M.tb contained a 3-(4-fluoro)phenyl group, indicating that specific electronic properties on the aryl ring can be beneficial. nih.gov
Heteroaryl Groups: Heteroaromatic rings are also highly favorable. The introduction of a picolinamide (B142947) group at the 3-position was found to significantly enhance activity against Tropomyosin receptor kinase A (TrkA), leading to inhibitors with nanomolar potency. mdpi.com Similarly, a carboxamide group at this position was shown to be a key feature for Trk inhibition. mdpi.com
Position 5: The 5-position is often critical for establishing key interactions with the target protein, particularly hydrogen bonds.
Aryl and Heteroaryl Groups: Aromatic rings at this position have been confirmed to be necessary for the antitubercular activity of certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.org In the context of PI3Kδ inhibition, indole (B1671886) derivatives at the C(5) position can form an additional hydrogen bond with the target kinase. mdpi.com
Nitrogen and Oxygen-Containing Moieties: For Pim-1 inhibitors, the 5-position substituent is critical for hydrogen bonding interactions. A systematic study showed that an amino-containing substituent (trans-1,4-diaminocyclohexane) provided the most potent inhibition. nih.gov This was followed by hydroxyl-containing groups, while ether and sulfone moieties, which lack an active proton for hydrogen donation, resulted in slightly reduced potency. nih.gov This highlights the importance of hydrogen bond donating capability at this position for this specific target.
Halogens: Halogenation at the 5-position can enhance inhibitory activity and improve metabolic stability. In a series of PDE4 inhibitors, chloro and bromo substituents at position 5 led to compounds with higher potency. nih.gov
The synergistic effect of substitutions at both positions is often observed. For instance, a compound with substitutions at both the 3- and 5-positions was significantly more potent as a Pim-1 inhibitor than compounds with substitutions at only one of these sites. nih.gov
Modifications at the 6-Position and Their Biological Repercussions
While positions 3, 5, and 7 are the most frequently modified sites on the pyrazolo[1,5-a]pyrimidine scaffold, the 6-position also offers opportunities for structural diversification with significant biological consequences. nih.gov Although less commonly explored, modifications at this position can influence the molecule's interaction with its biological target.
One notable example involves the introduction of an aryldiazenyl group at the 6-position. A microwave-assisted approach was developed for the regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This modification introduces a bulky, planar, and electronically distinct substituent onto the pyrimidine ring. Such a group can engage in π–π stacking or other hydrophobic interactions within a protein's active site. Furthermore, the azo linkage in these compounds can be chemically reduced to form a 6-amino group, providing a synthetic handle for further derivatization and the creation of 1,2-diamine systems. nih.gov
In the development of NTRK1 inhibitors, the introduction of a fluorine atom at the sixth position was found to contribute to maximizing the compound's activity. mdpi.com This suggests that small, electronegative substituents at this position can fine-tune the electronic properties of the pyrimidine ring or make favorable contacts within the binding site to enhance potency. These findings indicate that while less common, the 6-position is a viable point for modification to modulate the biological profile of pyrazolo[1,5-a]pyrimidine derivatives.
The Role of the Amino Group at Position 7 in Biological Interactions
The exocyclic amino group at position 7 is a cornerstone of the biological activity for many pyrazolo[1,5-a]pyrimidine derivatives, particularly kinase inhibitors. This group often functions as a critical hydrogen bond donor, forming one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is a canonical feature of many Type I kinase inhibitors and serves to anchor the molecule in the correct orientation for effective inhibition. mdpi.com
The importance of this group is highlighted in studies where its modification leads to significant changes in activity. For instance, in the design of PI3Kδ inhibitors, a 7-(morpholin-4-yl) moiety was utilized. mdpi.com Here, while the primary amine is replaced, the pyrimidine nitrogen at position 1 and the backbone of the target protein form the crucial hinge interactions, a pattern mimicked by many pyrazolopyrimidine scaffolds. The orientation provided by the substituent at position 7 is key to enabling these interactions.
In a study of amino derivatives of diaryl pyrimidines, it was noted that amino groups on the scaffold are decisive factors in increasing inhibitory action against inflammatory mediators like NO and IL-6. mdpi.com The ability of the 7-amino group to act as both a hydrogen bond donor (via the N-H) and acceptor (via the nitrogen lone pair) makes it a versatile interaction point. Its presence significantly influences the molecule's polarity and solubility, which are key pharmacokinetic properties. Therefore, the 7-amino group is not merely a synthetic handle but a fundamental pharmacophoric feature for many biologically active pyrazolo[1,5-a]pyrimidines.
Conformational Flexibility and Stereochemical Considerations in Biological Activity
The rigid, planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system provides a stable scaffold for presenting substituents in a well-defined spatial orientation. nih.gov However, the introduction of non-aromatic or flexible substituents, or the reduction of the pyrimidine ring, can introduce significant conformational flexibility and stereochemical complexity, which are critical for biological activity.
A key example is the dearomatization of the pyrimidine ring via reduction, which leads to tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). When positions 5 and 7 are substituted, this reduction can create two new stereocenters, resulting in up to four possible stereoisomers (two pairs of enantiomers). Studies on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) have shown the formation of both syn- and anti-configured isomers. mdpi.com
These geometric isomers possess markedly different conformational properties.
Syn-isomers: The bicyclic core in the syn-configuration is conformationally stable and rigid. This rigidity can be advantageous if it pre-organizes the molecule into the optimal conformation for binding to a biological target. mdpi.com
Anti-isomers: In contrast, the bicyclic core of the anti-isomers is a conformationally labile system. This flexibility, stemming from a low energy barrier for conformational transitions, allows the molecule to adapt its shape to fit the active site of a target protein. nih.govmdpi.com
This adaptability of the anti-isomers is considered a significant advantage in drug design, as it may allow a single compound to interact favorably with multiple targets or to overcome resistance mutations that alter the shape of the active site. nih.gov The ability to control the stereochemistry during synthesis is therefore crucial for optimizing interactions with biological targets. nih.gov Computational studies have corroborated these findings, confirming the conformational flexibility of such isomers and providing insights into their energy states and geometric parameters. nih.gov
Computational Approaches to Structure-Activity Relationship Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives. These in silico methods complement experimental data by providing a three-dimensional and energetic rationale for observed biological activities, thereby guiding more efficient drug design.
Molecular Docking: This is one of the most widely used techniques to predict the binding mode of a ligand within the active site of its target protein. mdpi.com For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been used to visualize how different substituents at positions 3, 5, and 7 interact with key amino acid residues. For example, docking has helped to confirm the role of the 7-amino group (or its surrogates) in forming hydrogen bonds with the kinase hinge region and to rationalize how aryl groups at the 5-position can form additional favorable interactions. mdpi.com
Density Functional Theory (DFT): DFT calculations are employed to understand the intrinsic electronic properties of the molecules. These studies can provide insights into the molecule's electronic arrangement, HOMO-LUMO energy gaps, and reactivity descriptors. researchgate.net This information helps explain how electron-donating and electron-withdrawing substituents alter the reactivity and interaction potential of the pyrazolo[1,5-a]pyrimidine core.
Pharmacokinetic and Toxicity Predictions: Computational models are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. researchgate.netsemanticscholar.orgrsc.org By calculating properties like solubility, lipophilicity (clogP), and potential for hERG channel inhibition early in the design process, researchers can prioritize compounds with more favorable drug-like properties, reducing late-stage attrition. nih.gov
Together, these computational approaches provide a powerful platform for elucidating SAR. They allow for the rapid evaluation of virtual libraries of compounds, the prioritization of synthetic targets, and the generation of hypotheses that can be tested experimentally, ultimately accelerating the discovery of new and improved therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netsemanticscholar.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial tool in modern medicinal chemistry, enabling the mathematical correlation of a compound's chemical structure with its biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the structural determinants of their inhibitory potential. nih.govnih.gov
These models generate 3D contour maps that visualize the spatial regions around the molecule where specific physicochemical properties are predicted to influence biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the public domain, the principles derived from studies on the broader pyrazolo[1,5-a]pyrimidine class are highly applicable.
CoMFA and CoMSIA Models:
In a typical CoMFA or CoMSIA study, a series of analogues with varying substituents are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. researchgate.net These fields are then correlated with the experimental biological activity (e.g., IC50 values) to build a predictive model.
For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have highlighted the importance of specific substitutions in modulating activity. For instance, the electrostatic and hydrophobic fields often play a significant role in the models, indicating that both charge distribution and lipophilicity are key drivers of interaction with biological targets. nih.gov
| Compound ID | Substituent (R) | Experimental Activity (IC50, nM) | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-Bond Acceptor Contribution | Predicted Activity (IC50, nM) |
|---|---|---|---|---|---|---|---|
| 1 | -H | 550 | Favorable | Neutral | Unfavorable | Neutral | 530 |
| 2 | -Phenyl | 120 | Favorable | Favorable | Favorable | Neutral | 115 |
| 3 | -4-Fluorophenyl | 85 | Favorable | Highly Favorable | Favorable | Neutral | 80 |
| 4 | -Morpholino | 45 | Neutral | Favorable | Neutral | Highly Favorable | 50 |
| 5 | -Indole | 30 | Favorable | Favorable | Highly Favorable | Favorable | 35 |
This table is illustrative and designed to represent typical outputs of a QSAR study.
The contour maps generated from such studies provide a visual guide for drug design. For example, a blue contour in a CoMFA electrostatic map would indicate a region where a positive charge enhances activity, while a red contour would signify that a negative charge is beneficial. researchgate.net Similarly, CoMSIA maps can highlight areas where bulky groups, hydrophobic moieties, or hydrogen bond donors/acceptors are favored or disfavored. This information is invaluable for the subsequent rational design of novel derivatives.
Ligand-Target Binding Prediction and Interaction Analysis
Understanding the precise interactions between a ligand and its biological target at the molecular level is fundamental to structure-based drug design. For this compound derivatives, molecular docking simulations are frequently employed to predict their binding modes within the active sites of target proteins, such as kinases. researchgate.net These computational studies provide insights into the key amino acid residues involved in binding and the nature of the intermolecular forces at play.
One notable application has been in the design of selective PI3Kδ inhibitors. nih.gov Docking studies of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives into the PI3Kδ active site have revealed crucial interactions that govern their potency and selectivity. nih.gov
Key Interactions:
Hinge Region Binding: The pyrazolo[1,5-a]pyrimidine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. For instance, a substituent at the 7-position, such as a morpholine ring, can form a hydrogen bond with the amino acid Val-828 in PI3Kδ. nih.gov
Affinity Pockets: Substituents at the C5 position can extend into an "affinity pocket," forming additional specific interactions. For example, an indole moiety at this position can form a hydrogen bond with Asp-787 in PI3Kδ, an interaction that is often crucial for achieving high selectivity. nih.gov
The following interactive table summarizes the predicted binding interactions for a series of hypothetical this compound derivatives with a target kinase, based on common findings in the literature.
| Compound Derivative | Key Interacting Residues | Interaction Type | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 7-(Morpholino) | Val-828 (Hinge) | Hydrogen Bond | -8.5 |
| 5-(Indole)-7-(Morpholino) | Val-828 (Hinge), Asp-787 (Affinity Pocket) | Hydrogen Bond, Hydrogen Bond | -9.8 |
| 5-(Phenyl)-7-(amino) | Leu-827 (Hinge), Met-804 (Hydrophobic Pocket) | Hydrogen Bond, Hydrophobic | -7.9 |
| 5-(2,5-difluorophenyl)-7-(amino) | Leu-827 (Hinge), Trp-812 (Specificity Pocket) | Hydrogen Bond, π-π Stacking | -9.2 |
These detailed interaction analyses, often corroborated by biophysical studies, are essential for validating the binding hypotheses and understanding the SAR at a molecular level. nih.gov They allow researchers to rationalize why certain substitutions lead to an increase in potency while others are detrimental.
In Silico Rational Design of Novel Derivatives
The insights gained from QSAR and ligand-target interaction studies provide a solid foundation for the in silico rational design of novel derivatives with improved properties. This process involves a feedback loop where computational models are used to propose new structures, which are then synthesized and tested, with the results being used to refine the models further. johnshopkins.edunih.gov
Strategies for the rational design of this compound derivatives include:
Scaffold Hopping and Fragment-Based Design: If the core scaffold is associated with undesirable properties, such as toxicity, computational techniques can be used to identify alternative scaffolds (scaffold hopping) that maintain the key binding interactions while offering a better safety profile. nih.gov Similarly, fragment-based design can be used to computationally "grow" or link small molecular fragments within the active site to create novel, potent inhibitors.
Structure-Based Optimization: Based on the predicted binding mode, new substituents can be designed to exploit specific interactions. For example, if a hydrophobic pocket is identified near the 5-position of the pyrazolo[1,5-a]pyrimidine ring, various lipophilic groups can be computationally evaluated for their fit and predicted affinity before undertaking their synthesis. nih.gov
ADME/Tox Prediction: In silico models are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed compounds. researchgate.netjohnshopkins.edu This early-stage filtering helps to prioritize the synthesis of candidates with a higher probability of becoming successful drugs by flagging potential issues like poor solubility, metabolic instability, or predicted carcinogenicity. nih.gov
The design process often involves exploring modifications at key positions of the this compound scaffold, as outlined below:
| Position | Design Rationale | Desired Interaction | Example Substituent |
| C5 | To occupy the affinity pocket and enhance selectivity. | Hydrogen bonding, hydrophobic interactions. | Indole, substituted phenyl rings. |
| C7-Amine | To engage with the hinge region of kinases. | Hydrogen bonding. | Morpholine, piperazine. |
| C3 | To extend into solvent-exposed regions to improve solubility. | Polar interactions. | Carboxamides, small polar groups. |
This iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the drug discovery process, enabling the efficient optimization of lead compounds based on the this compound scaffold.
Biological Activities and Molecular Mechanisms of 2 Methylpyrazolo 1,5 a Pyrimidin 7 Amine Analogues in Vitro Investigations
Anticancer and Antiproliferative Activities
Analogues of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine have been the subject of extensive research due to their potential as anticancer agents. Their mechanism of action is primarily centered on the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine (B1248293) core acts as a versatile scaffold that can be chemically modified to achieve potent and selective inhibition of various kinases.
Inhibition of Protein Kinases
The anticancer and antiproliferative effects of this compound analogues are directly linked to their ability to inhibit specific protein kinases. These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature in cancer. Analogues of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) have been identified as potent inhibitors of several CDKs.
One notable pyrazolo[1,5-a]pyrimidine derivative, BS-194, has demonstrated potent inhibition of CDK2, CDK7, and CDK9. nih.gov In enzymatic assays, BS-194 exhibited IC50 values of 3 nM, 250 nM, and 90 nM against CDK2, CDK7, and CDK9, respectively. nih.gov This inhibition of multiple CDKs leads to a comprehensive blockade of the cell cycle. Further studies on other pyrazolo[1,5-a]pyrimidine derivatives have also shown significant inhibitory activity against CDK2. For instance, compounds 5h and 5i, which are 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines, displayed potent CDK2 inhibition with IC50 values of 22 nM and 24 nM, respectively, comparable to the known CDK inhibitor dinaciclib. sci-hub.se Another study reported a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives with dual inhibitory activity against CDK2 and TRKA kinases. Within this series, compound 6t was a potent inhibitor of CDK2 with an IC50 of 0.09 µM. nih.govresearchgate.net
| Compound | Target Kinase | IC50 (nM) |
| BS-194 | CDK2 | 3 |
| BS-194 | CDK7 | 250 |
| BS-194 | CDK9 | 90 |
| Compound 5h | CDK2 | 22 |
| Compound 5i | CDK2 | 24 |
| Compound 6t | CDK2 | 90 |
Checkpoint kinases 1 and 2 are critical components of the DNA damage response pathway, and their inhibition can sensitize cancer cells to chemotherapy and radiation. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized as a template for the design of CHK1 inhibitors. researchgate.netrsc.org Through structure-activity relationship (SAR) studies focusing on substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core, potent and selective CHK1 inhibitors have been discovered. researchgate.net These efforts highlight the adaptability of this chemical framework for targeting key regulators of cell cycle progression and DNA damage repair. researchgate.net
The PI3K signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Specific isoforms of PI3K, such as PI3Kα and PI3Kδ, have distinct roles in normal and cancerous cells. A series of 2-methylpyrazolo[1,5-a]pyrimidine derivatives has been developed as selective inhibitors of PI3Kδ. nih.gov In one study, the lead compound, CPL302415, demonstrated an IC50 of 18 nM against PI3Kδ, with significant selectivity over other isoforms. nih.govresearchgate.net The selectivity ratios (PI3Kα/δ and PI3Kβ/δ) for this compound were 79 and 1415, respectively. nih.govresearchgate.net Another potent compound from a related series, CPL302253, exhibited an IC50 of 2.8 nM for PI3Kδ. nih.gov
| Compound | Target Kinase | IC50 (nM) | Selectivity (PI3Kα/δ) |
| CPL302415 | PI3Kδ | 18 | 79 |
| CPL302253 | PI3Kδ | 2.8 | >1000 |
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its constitutive activation is a hallmark of many cancers, particularly melanoma. mdpi.comdovepress.com The B-Raf protein kinase is a key component of this pathway, and mutations in the BRAF gene are found in a significant percentage of melanomas. dovepress.com Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase. mdpi.comdovepress.com For instance, a novel triarylimidazole derivative incorporating a pyrimidinylbenzimidazole scaffold showed potent activity against both wild-type B-Raf (IC50 = 0.940 µM) and the V600E mutant (IC50 = 0.490 µM), which is common in melanoma. nih.gov The inhibitory effects of pyrazolo[1,5-a]pyrimidines on MEK, a downstream kinase in the same pathway, are also an area of active investigation, as dual inhibition of B-Raf and MEK has proven to be an effective therapeutic strategy in melanoma. mdpi.comdovepress.com
| Compound | Target Kinase | IC50 (µM) |
| Pyrimidinylbenzimidazole derivative | B-Raf (Wild-Type) | 0.940 |
| Pyrimidinylbenzimidazole derivative | B-Raf (V600E) | 0.490 |
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a role in neuronal development and have been implicated in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several approved TRK inhibitors. researchgate.net Numerous novel pyrazolo[1,5-a]pyrimidine-based molecules have been developed and evaluated for their TRK inhibitory activity. researchgate.net For example, a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives demonstrated excellent enzymatic inhibition of TRKA, with IC50 values as low as 1.7 nM. researchgate.net Another study on second-generation TRK inhibitors based on the pyrazolo[1,5-a]pyrimidine framework reported compounds with potent activity against TRKA, with IC50 values of 1.40 nM and 0.86 nM for compounds 14h and 14j , respectively.
The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has been developed as KDR kinase inhibitors. nih.gov Modifications to this scaffold, such as the introduction of a basic side-chain, have been shown to enhance both the intrinsic potency and the cellular activity of these compounds. nih.gov
| Compound Series | Target Kinase | IC50 Range (nM) |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | TRKA | 1.7 |
| Second-generation pyrazolo[1,5-a]pyrimidine TRK inhibitors | TRKA | 0.86 - 1.40 |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR (VEGFR-2) | Potent inhibition reported |
Aurora Kinase Inhibition
Analogues of this compound, specifically a series of 2,4-disubstituted pyrimidine (B1678525) derivatives, have been investigated as inhibitors of Aurora kinases, which are crucial regulators of cell division. researchgate.net In enzymatic assays, certain compounds demonstrated potent inhibitory activity against Aurora A and Aurora B kinases. For instance, compound 12a showed significant potency, with IC50 values comparable to the known inhibitor VX-680. researchgate.net
The inhibitory effect was further confirmed in cellular assays. Western blot analysis in HCT-116 cells showed that compound 12a effectively decreased the autophosphorylation of Aurora A on Threonine 288 (Thr288) and Aurora B on Threonine 232 (Thr232) in a dose-dependent manner. researchgate.net This inhibition of phosphorylation is critical as it is essential for the activation of these kinases. researchgate.net Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of Aurora kinases. The 2-aminopyrimidine (B69317) core of the molecules typically forms key hydrogen bonds with the hinge region residue Ala213 in Aurora A and Ala173 in Aurora B, anchoring the inhibitor in the active site. researchgate.net
Table 1: Inhibitory Activity of Pyrimidine Analogues against Aurora Kinases
| Compound | Aurora A IC50 (μM) | Aurora B IC50 (μM) |
|---|---|---|
| 10a | 0.15 ± 0.02 | 0.081 ± 0.01 |
| 12a | 0.091 ± 0.01 | 0.035 ± 0.005 |
| VX-680 (Reference) | 0.018 ± 0.003 | 0.046 ± 0.007 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. researchgate.net
Effects on Specific Cancer Cell Lines
Several studies have evaluated the in vitro cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives against the human liver carcinoma cell line, HEPG2. A series of pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) molecules (5a-c ) showed promising cytotoxicity against HepG-2 cells, with IC50 values of 16.11 µM, 12.76 µM, and 15.45 µM, respectively. nih.gov Another study reported that compound 24b was potent against HepG-2 with an IC50 of 70.3 µg/mL, which was more effective than the reference drug doxorubicin (B1662922) (IC50 = 80.9 µg/mL). nih.gov Furthermore, pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues were assessed for cytotoxicity against HepG2 cells to establish their potential as antitubercular agents with low host cell toxicity. researchgate.net
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogues against HEPG2 Cells
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| 5a | 16.11 | Doxorubicin | 9.86 |
| 5b | 12.76 | ||
| 5c | 15.45 |
Data sourced from Azhar International Conference on Pharmaceutical and Medical Sciences. nih.gov
The antiproliferative activity of pyrazolo[1,5-a]pyrimidine analogues has been extensively studied in the MCF-7 human breast adenocarcinoma cell line. One study found that derivatives 5a-c exhibited moderate anticancer activity with IC50 values ranging from 18.52 to 20.26 µM, compared to doxorubicin (IC50 = 7.45 µM). nih.gov Another investigation reported that compound 24a was the most potent in its series, with an MCF-7 IC50 of 63.2 µg/mL, surpassing the efficacy of doxorubicin (IC50 = 65.6 µg/mL). nih.gov The scaffold is considered a promising framework for developing agents against breast cancer. ncats.io
Table 3: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogues against MCF-7 Cells
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| 5a | 18.52 | Doxorubicin | 7.45 |
| 5b | 19.63 | ||
| 5c | 20.26 |
Data sourced from Azhar International Conference on Pharmaceutical and Medical Sciences. nih.gov
Analogues of this compound have shown significant antiproliferative effects on the HCT116 human colon carcinoma cell line. A series of pyrazolo[1,5-a]pyrimidin-2-amine derivatives demonstrated potent activity, with compound 5b being the most effective, showing an IC50 of 8.64 µM, which is close to that of the reference drug doxorubicin (IC50 = 5.49 µM). nih.gov Compounds 5a and 5c also showed moderate potency with IC50 values of 13.26 µM and 16.74 µM, respectively. nih.gov Other studies have also confirmed the activity of this chemical class against HCT116 cells, with compounds 20 and 21 having IC50 values of 58.2 and 60.9 µg/mL. nih.gov The HCT116 cell line, particularly in an isogenic pair model deficient in the p21 gene, has been used to identify pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides that selectively target checkpoint-deficient cells. nih.gov
Table 4: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogues against HCT116 Cells
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| 5a | 13.26 | Doxorubicin | 5.49 |
| 5b | 8.64 | ||
| 5c | 16.74 |
Data sourced from Azhar International Conference on Pharmaceutical and Medical Sciences. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors for kinases implicated in the pathogenesis of Mantle Cell Lymphoma (MCL), a type of B-cell non-Hodgkin lymphoma. A novel class of pyrazolopyrimidine-based derivatives was designed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in MCL. Several of these compounds, including 13c , 13g , 13h , 13l , 13n , and 13o , demonstrated effective antiproliferative activity in MCL cell lines with potencies in the single-digit micromolar range. The approved drug Zanubrutinib, which features a pyrazolo[1,5-a]pyrimidine core, potently inhibits BTK in MCL cell lines with an IC50 of 1.8 nM and shows prominent growth inhibitory activity.
Table 5: Antiproliferative Activity of Pyrazolopyrimidine-Based BTK Inhibitors in MCL Cell Lines (Z138)
| Compound | IC50 (µM) |
|---|---|
| 13c | 2.93 ± 0.18 |
| 13g | 4.01 ± 0.21 |
| 13h | 3.54 ± 0.16 |
| 13l | 1.58 ± 0.11 |
| 13n | 2.25 ± 0.15 |
| 13o | 3.17 ± 0.13 |
Data sourced from a study on pyrazolopyrimidine-based derivatives as reversible BTK inhibitors.
Cellular Pathway Modulation Relevant to Antiproliferation
The antiproliferative effects of this compound analogues are mediated through the modulation of several key cellular pathways. A primary mechanism is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
As discussed, derivatives of this scaffold act as potent inhibitors of Aurora kinases A and B , leading to a reduction in their activating phosphorylation and thereby disrupting mitotic progression. researchgate.net
Another significant target is Cyclin-Dependent Kinase 2 (CDK2) . Certain pyrazolo[1,5-a]pyrimidine derivatives were designed as dual CDK2 and tubulin polymerization inhibitors. Compounds 6h and 6q were found to inhibit the CDK2/Cyclin A complex with IC50 values of 6.37 µM and 3.41 µM, respectively. Inhibition of CDK2 disrupts cell cycle control, a hallmark of cancer. The dual-action compound 6h also inhibited tubulin polymerization by 70.9%, an effect more potent than that of colchicine, indicating a disruption of the cellular cytoskeleton.
In the context of Mantle Cell Lymphoma, pyrazolopyrimidine derivatives function as inhibitors of Bruton's tyrosine kinase (BTK) . BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the proliferation and survival of malignant B-cells. By inhibiting BTK, these compounds effectively block downstream survival signals. Furthermore, compound 13l was shown to specifically disturb the mitochondrial membrane potential and increase reactive oxygen species levels in Z138 MCL cells, ultimately inducing apoptosis.
Other kinase targets for this scaffold include Pim-1 kinase , which is a therapeutic target in hematological malignancies like mantle cell lymphoma. nih.gov The pyrazolo[1,5-a]pyrimidine core has been shown to interact selectively with Pim-1, suppressing the phosphorylation of its substrates and inhibiting colony formation in clonogenic assays. nih.gov
Antimicrobial Activities
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular effects. These activities are often influenced by the nature and position of substituents on the heterocyclic ring system.
Antibacterial Efficacy (e.g., B. subtilis, E. coli, P. aeruginosa)
While specific data on the antibacterial efficacy of this compound against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa is not extensively detailed in the reviewed literature, broader studies on related pyrazolo[1,5-a]pyrimidine derivatives indicate a potential for antibacterial action. For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against these bacteria. The results showed that some of these compounds exhibited significant activity.
One study reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their screening against E. coli and B. subtilis, among other bacteria. Several of the synthesized compounds showed notable zones of inhibition, suggesting their potential as antibacterial agents.
Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Analogue | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative A | Bacillus subtilis | Data Not Available | Data Not Available |
| Pyrazolo[1,5-a]pyrimidine Derivative B | Escherichia coli | Data Not Available | Data Not Available |
| Pyrazolo[1,5-a]pyrimidine Derivative C | Pseudomonas aeruginosa | Data Not Available | Data Not Available |
Data in the table is illustrative as specific values for this compound were not found in the reviewed literature. The table framework is provided for when such data becomes available.
Antifungal Efficacy (e.g., C. albicans, C. tropicalis, A. fumigatus)
The antifungal potential of pyrazolo[1,5-a]pyrimidine derivatives has been investigated against various fungal pathogens. Studies have shown that certain analogues exhibit inhibitory activity against clinically relevant fungi such as Candida albicans. For example, some 7-alkylaminopyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antifungal properties.
In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested against C. albicans, and some compounds displayed significant antifungal activity. The structure-activity relationship studies in these series often highlight the importance of specific substitutions on the pyrimidine ring for enhanced antifungal efficacy.
Table 2: Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Analogue | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-alkylaminopyrazolo[1,5-a]pyrimidine Derivative | Candida albicans | Data Not Available |
| Pyrazolo[1,5-a]pyrimidine Derivative D | Candida tropicalis | Data Not Available |
| Pyrazolo[1,5-a]pyrimidine Derivative E | Aspergillus fumigatus | Data Not Available |
Data in the table is illustrative as specific values for this compound were not found in the reviewed literature. The table framework is provided for when such data becomes available.
Antitubercular Action: Inhibition of Mycobacterium tuberculosis ATP Synthase
A significant area of research for pyrazolo[1,5-a]pyrimidine analogues is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have identified this scaffold as a promising starting point for the development of new antitubercular agents.
Various analogues of pyrazolo[1,5-a]pyrimidine have demonstrated potent in vitro growth inhibition of M. tuberculosis. Structure-activity relationship (SAR) studies have been conducted to optimize the antitubercular activity of this class of compounds. For example, a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis strain H37Rv. nih.gov The most effective analogues contained a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents. nih.gov Some of these compounds exhibited potent in vitro growth inhibition with low minimum inhibitory concentrations (MIC). nih.gov
The molecular mechanism for the antitubercular activity of certain pyrazolo[1,5-a]pyrimidine derivatives has been linked to the inhibition of a crucial enzyme in the bacterium's energy metabolism. Research has indicated that pyrazolo[1,5-a]pyrimidines are potent inhibitors of mycobacterial ATP synthase. nih.gov This enzyme is vital for generating ATP, the primary energy currency of the cell, making it an attractive target for antitubercular drugs. The inhibition of ATP synthase effectively depletes the energy supply of M. tuberculosis, leading to bacterial death. The well-known anti-TB drug bedaquiline (B32110) also targets this enzyme, highlighting the clinical relevance of this mechanism of action. ntu.edu.sg
Table 3: In Vitro Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Analogue | M. tuberculosis Strain | MIC (μg/mL) | Target |
|---|---|---|---|
| 3-(4-fluoro)phenyl-5-alkyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | H37Rv | Potent (specific values vary with substitution) nih.gov | ATP Synthase nih.gov |
Antiviral Potentials
The emergence of new viral diseases necessitates the discovery of novel antiviral agents. The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential antiviral activities.
Inhibition of SARS-CoV-2 Chymotrypsin-like Protease (3CLpro)
The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. As such, it is a prime target for the development of antiviral therapies.
As of the current literature review, there are no specific in vitro studies demonstrating the inhibitory activity of this compound or its close analogues against SARS-CoV-2 3CLpro. While the broader class of pyrazolo[1,5-a]pyrimidines has shown diverse biological activities, their potential as inhibitors of this specific viral protease remains an area for future investigation. The discovery of small molecules that can effectively inhibit 3CLpro is a critical step in developing new treatments for COVID-19.
Activity Against Specific Viral Families (e.g., Herpesviruses)
The pyrazolo[1,5-a]pyrimidine nucleus has been identified as a promising framework for the development of antiviral agents. Research has demonstrated that derivatives of this scaffold possess potent activity against herpes simplex viruses (HSV). nih.gov Synthetic approaches have been developed to allow for variations in the substitution pattern of the pyrazolo[1,5-a]pyrimidine ring system, leading to the identification of several compounds with in vitro antiviral activity comparable or superior to that of Acyclovir, a standard anti-herpes therapeutic. nih.gov While the broader class of pyrazolopyrimidines shows promise, specific studies on 2-thiopyrimidine nucleoside analogues have also shown inhibitory activity against HSV types 1 and 2, and varicella-zoster virus (VZV). nih.gov For instance, 2'-deoxy-5-methyl- and 2'-deoxy-5-iodo-2-thiouridines displayed the most potent anti-HSV activity among the tested compounds in that particular series. nih.gov
Other Pharmacological Activities and Molecular Targets
Beyond their antiviral potential, analogues of this compound have been investigated for a variety of other pharmacological activities, targeting enzymes and receptors implicated in a range of physiological and pathological processes.
Analogues of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent and selective antagonists of the serotonin (B10506) 5-HT6 receptor. acs.orgnih.gov This receptor is localized exclusively in the central nervous system and is a target for many psychotropic agents. acs.orgnih.gov A series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines were synthesized and evaluated, leading to the discovery of a phenylsulfonylcyclopentapyrazolopyrimidine derivative (Compound 7 in the cited study) with high affinity in the low picomolar range and high selectivity for the 5-HT6 receptor. acs.orgnih.gov The in vitro data for this compound and its analogues indicated minimal liability for effects on 5-HT2B receptors and hERG potassium channels. acs.orgnih.gov
The pyrazolo[1,5-a]pyrimidine core is a key feature of several potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a significant target in the treatment of type 2 diabetes. pnrjournal.comnih.govresearchgate.netxjtlu.edu.cn One notable example is Anagliptin (N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide), a highly selective and potent DPP-IV inhibitor. pnrjournal.com Fragment-based drug design strategies have led to the development of pyrazolo[1,5-a]pyrimidine derivatives with strong inhibitory activity. For instance, compound c24 (structure not fully specified in the abstract) exhibited an IC50 of 2 nM, which is a 2-fold increase in inhibitory activity compared to Alogliptin (IC50 = 4 nM), and it showed remarkable selectivity over DPP-8 and DPP-9 (over 2000-fold). nih.govresearchgate.netxjtlu.edu.cn Docking studies have suggested that the pyrazolo[1,5-a]pyrimidine core of these inhibitors interacts with the S1 pocket of the DPP-IV enzyme. nih.govresearchgate.net
Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
| Compound | IC50 (nM) | Selectivity over DPP-8 and DPP-9 | Reference |
| Anagliptin | Potent inhibitor (specific IC50 not provided in abstract) | Highly selective | pnrjournal.com |
| Compound c24 | 2 | >2000-fold | nih.govresearchgate.net |
| Alogliptin (Reference) | 4 | Not specified | nih.govresearchgate.net |
| Compound b2 | 79 | Not specified | nih.govresearchgate.net |
| Compound d1 | 49 | Not specified | nih.govresearchgate.net |
This table is based on data from the cited research articles.
A series of bicyclic pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors. acs.orgacs.orgnih.gov These compounds were assessed for their ability to inhibit COX-1 and COX-2 in human whole blood assays. acs.orgacs.org Structure-activity relationship (SAR) studies indicated that 6,7-disubstitution on the pyrimidine ring provided the best activity. acs.orgacs.orgnih.gov This led to the identification of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as one of the most potent and selective COX-2 inhibitors in its series. acs.orgacs.orgnih.gov The pyrazolo[1,5-a]pyrimidine nucleus itself was found to be a favorable bicyclic framework for COX-2 selective inhibitors. acs.org
Table 2: In Vitro COX Inhibition Data for a Key Pyrazolo[1,5-a]pyrimidine Analogue
| Compound | COX-1 Inhibition (% at 10 µM) | COX-2 Inhibition (% at 10 µM) | Reference |
| 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) | Data not explicitly provided in abstract, but described as selective | Potent inhibition | acs.orgacs.orgnih.gov |
Detailed IC50 values were not available in the abstracts reviewed, but the compound was highlighted for its potency and selectivity.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of other enzyme families. Notably, derivatives have been identified as inhibitors of phosphodiesterase 10A (PDE10A). medchemexpress.comnih.gov For example, 5,7-Dichloropyrazolo[1,5-a]pyrimidine was identified as a fragment that inhibits PDE10A with a Ki of 24 μM. medchemexpress.com Further research has led to the discovery of highly selective PDE10A inhibitors based on the pyrazolo[1,5-a]pyrimidine structure. nih.gov Information regarding the inhibition of carboxylesterase by this specific class of compounds was not prominent in the reviewed literature.
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as ligands for the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammatory processes. nih.govacs.org A series of analogues closely related to DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) displayed subnanomolar affinity for TSPO, with Ki values ranging from 0.37 to 0.86 nM. nih.govacs.org These compounds demonstrate high affinity and selectivity for TSPO over the central benzodiazepine (B76468) receptor. nih.gov Furthermore, some of these ligands have been shown to induce apoptosis in human glioblastoma cells, suggesting that the nature of the alkyl ether chain on the pyrazolo[1,5-a]pyrimidine acetamide (B32628) structure is important for its functional activity. nih.gov
Table 3: In Vitro TSPO Binding Affinity of DPA-714 Analogues
| Compound Series | Ki Range (nM) | Reference |
| Fluoroalkyl- and fluoroalkynyl- DPA-714 analogues | 0.37 - 0.86 | nih.govacs.org |
| DPA-714 (Reference) | 0.91 | nih.govacs.org |
This table summarizes the binding affinity range for the series of compounds reported in the cited studies.
Applications in Chemical Biology
Based on the current scientific literature, there is no specific information available regarding the in vitro chemosensing properties of this compound or its direct analogues for the detection of mercury (II) ions (Hg2+). Extensive searches of chemical and biological databases did not yield studies focused on the application of this particular compound or its closely related derivatives as fluorescent or colorimetric sensors for Hg2+ or other metal ions.
While the broader class of pyrazolo[1,5-a]pyrimidine compounds has been investigated for various biological activities and as fluorescent scaffolds, research into their specific application as chemosensors for heavy metal ions, such as Hg2+, has not been documented for the 2-methyl-7-amino substituted variant. Therefore, detailed research findings, data tables, and molecular mechanisms concerning the chemosensing properties of this compound for Hg2+ detection cannot be provided at this time.
Computational and Theoretical Studies of 2 Methylpyrazolo 1,5 a Pyrimidin 7 Amine
Quantum Chemical Calculations (DFT and TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic properties of molecules in their ground and excited states, respectively. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, these calculations are crucial for rationalizing experimental observations and predicting molecular behavior.
Theoretical calculations are a significant tool for exploring the electronic and reactivity characteristics of pyrazolo[1,5-a]pyrimidines. rsc.org DFT calculations allow for the determination of various molecular properties that govern the structure and reactivity of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are fundamental to understanding the electronic transitions and the chemical reactivity of the molecule. For instance, the HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
Table 1: Key Electronic Properties from DFT Calculations
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Electron Density | Distribution of electrons around the molecule | Identifies nucleophilic and electrophilic sites for chemical reactions. |
| Dipole Moment | Measure of the polarity of the molecule | Influences intermolecular interactions and solubility. |
Note: Specific values are dependent on the computational method and basis set used.
Computational methods are highly effective in predicting spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. The combined use of Gauge-Including Atomic Orbital (GIAO) calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set, alongside experimental NMR spectroscopy, has proven to be a robust methodology for characterizing 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. researchgate.netcsic.es
This approach allows for the accurate prediction of both ¹H and ¹³C NMR chemical shifts. researchgate.netcsic.es By comparing the computationally predicted spectra with the experimental data, researchers can confirm the correct regiochemistry and structure of the synthesized molecules. nih.gov This is particularly useful in complex heterocyclic systems where isomers can be difficult to distinguish by experimental means alone. The accuracy of these predictions helps establish general rules that can be applied to characterize related compounds within the pyrazolo[1,5-a]pyrimidine family. researchgate.netcsic.es
Table 2: Comparison of Experimental vs. Theoretically Predicted ¹³C NMR Chemical Shifts (δ, ppm) for a Model 2-Methylpyrazolo[1,5-a]pyrimidine (B1316446) Derivative
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| C2 | 150.2 | 151.0 |
| C3 | 95.8 | 96.5 |
| C3a | 145.1 | 145.9 |
| C5 | 148.9 | 149.5 |
| C6 | 93.5 | 94.1 |
| C7 | 155.6 | 156.3 |
Note: Data is illustrative and based on findings for related structures. researchgate.netcsic.es The specific values for this compound would require a dedicated computational study.
The pyrazolo[1,5-a]pyrimidine core is an attractive scaffold for the development of fluorophores due to its planar, π-extended electronic system. rsc.orgresearchgate.net TD-DFT calculations are instrumental in interpreting the absorption (UV-Vis) and emission (fluorescence) spectra of these compounds. rsc.org
These calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em) by determining the energy differences between the ground state (S₀) and the first excited state (S₁). Furthermore, TD-DFT provides information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions (e.g., from an electron-donating group to an electron-withdrawing group). rsc.org Studies on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have successfully used TD-DFT to interpret the observed photophysical properties. rsc.org
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. mdpi.comnih.gov This process can lead to a large Stokes shift, making such molecules useful as fluorescent probes. mdpi.com The pyrazolo[1,5-a]pyrimidine scaffold, when appropriately substituted, can be designed to undergo ESIPT.
Theoretical calculations using DFT and TD-DFT are essential for investigating the mechanism of ESIPT. rsc.org These computations can map the potential energy surfaces of both the ground and excited states, helping to determine the energy barriers for the proton transfer process. researchgate.net By modeling the structures of the normal (enol) and tautomeric (keto) forms, researchers can understand the feasibility and dynamics of the proton transfer. While ESIPT has been investigated theoretically for many fluorescent molecules, specific computational studies detailing this mechanism in this compound are an active area of research. rsc.orgnih.govnih.gov
Many traditional fluorophores exhibit strong emission in dilute solutions but suffer from a significant decrease in fluorescence intensity at high concentrations or in the solid state, a phenomenon known as Aggregation-Caused Quenching (ACQ). researchgate.netnih.gov This is often due to the formation of non-emissive aggregates through intermolecular π-π stacking. researchgate.net
Computational modeling provides a molecular-level understanding of the ACQ mechanism. rsc.orgresearchgate.net By simulating dimers or larger aggregates of the fluorophore, quantum chemical calculations can determine the intermolecular interactions and excitonic couplings between molecules. rsc.org These calculations can reveal how aggregation alters the electronic structure and provides non-radiative decay pathways for the excited state, leading to quenching. Theoretical studies on pyrazolo[1,5-a]pyrimidine derivatives help to rationalize their emission behavior in the solid state and guide the molecular design to mitigate ACQ or even induce aggregation-induced emission (AIE). rsc.orgmdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is widely applied in medicinal chemistry to understand how potential drug molecules, such as derivatives of this compound, interact with a biological target, typically a protein or enzyme. nih.govekb.eg
Numerous studies have employed molecular docking to investigate the binding modes of various pyrazolo[1,5-a]pyrimidine derivatives against specific targets. ekb.egjohnshopkins.edu For instance, derivatives have been designed and docked as potential COX-2 inhibitors and anticancer agents targeting enzymes like CDK2 kinase. ekb.egnih.govekb.eg These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. ekb.eg The results are often quantified by a docking score, which estimates the binding affinity. nih.gov While specific docking studies on this compound are part of broader research into this chemical class, the general scaffold has shown promise in various computational screens against important biological targets. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions.
Table 3: Common Biological Targets for Pyrazolo[1,5-a]pyrimidine Derivatives in Docking Studies
| Target Protein | Therapeutic Area | Key Finding from Docking |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Designed derivatives show favorable binding scores and interactions within the active site. nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Compounds fit well into the binding area, showing interactions with key residues like Leu83. ekb.egekb.eg |
| DNA Gyrase | Antimicrobial | Derivatives exhibit low binding energy and various binding modes within the enzyme's active site. johnshopkins.edu |
Prediction of Ligand-Protein Binding Modes
Molecular docking is a primary computational tool used to predict the preferred orientation and interaction of a ligand when bound to a protein's active site. For derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, docking studies have been instrumental in understanding their mechanism of action against various protein targets, particularly protein kinases. nih.gov
The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core serves as an excellent anchor for positioning substituents to interact with specific amino acid residues. nih.gov Docking simulations consistently show that the scaffold itself often engages in crucial interactions within the ATP-binding pocket of kinases. A common predicted binding mode involves the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine (B1678525) ring and the "hinge" region of the kinase, which is a critical interaction for ATP-competitive inhibitors. mdpi.combiorxiv.org
| Protein Target | PDB ID | Key Interacting Residues | Predicted Interaction Type | Reference Compound Type |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Multiple | Leu83 | Hydrogen Bond | 7-aminopyrazolo[1,5-a]pyrimidines ekb.egrsc.org |
| Tropomyosin Receptor Kinase A (TRKA) | Multiple | Met592 | Hydrogen Bond (Hinge Interaction) | Pyrazolo[1,5-a]pyrimidine derivatives mdpi.comnih.gov |
| Pim-1 Kinase | 4MBL | Val126, Leu120 | Hydrogen Bond, Hydrophobic | Pyrazolo[1,5-a]pyrimidine derivatives |
| Janus Kinase 3 (JAK3) | Modelled | Leu905, Cys909 | Hydrogen Bond, Covalent | Pyrazolopyrimidine derivatives frontiersin.org |
| DNA Gyrase (S. aureus) | 2XCT | Asp81, Gly85 | Hydrogen Bond | 7-aminopyrazolo[1,5-a]pyrimidines johnshopkins.eduresearchgate.net |
Assessment of Binding Affinities and Interactions
Beyond predicting the binding pose, computational methods are used to estimate the binding affinity between a ligand and its target, often expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol). These scores help in prioritizing compounds for synthesis and experimental testing. Studies on various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a strong correlation between lower (more favorable) docking scores and higher experimentally observed biological activity. nih.govnih.gov
For example, molecular docking of a pyrazolo[1,5-a]pyrimidine derivative (compound 6h) into the CDK2 binding pocket yielded a binding score of -7.06 kcal/mol, indicating strong interaction. nih.gov Another study on newly designed pyrazolopyrimidine derivatives targeting Janus Kinase 3 (JAK3) identified lead compounds with calculated binding affinities as low as -10.28 kcal/mol, which is more favorable than the approved drug Tofacitinib. frontiersin.org
These favorable binding affinities arise from a combination of interactions:
Hydrogen Bonding: As noted, interactions with the kinase hinge region are paramount. The 7-amino group of the title compound is a key hydrogen bond donor.
Hydrophobic Interactions: The methyl group at position 2 and any aryl substituents at other positions typically engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding. ekb.eg
π-π Stacking: The planar aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine or Tyrosine within the binding pocket.
| Compound/Derivative | Protein Target | Docking Score (kcal/mol) |
|---|---|---|
| Compound 6h | CDK2 | -7.06 nih.gov |
| Compound 6h | Tubulin (Colchicine Site) | -7.61 nih.gov |
| Compound 5d | CK2 | -9.14 researchgate.net |
| Compound 5d | CDK9 | -8.87 researchgate.net |
| Derivative 43 | JAK3 | -10.17 frontiersin.org |
| Derivative 46 | JAK3 | -10.28 frontiersin.org |
Conformational Landscape Analysis in Biological Environments
While often depicted as a rigid structure, this compound and its derivatives possess conformational flexibility, particularly in their substituent groups, which influences their biological activity. Theoretical calculations, such as Density Functional Theory (DFT), and simulation techniques like Molecular Dynamics (MD) are employed to explore this conformational landscape. nih.gov
DFT calculations can determine the electronic arrangement, energy gap, and reactivity descriptors of a molecule, providing insight into its stability and interaction potential. nih.gov MD simulations model the dynamic behavior of the ligand within a solvated, biological environment, often in the presence of its protein target. These simulations can reveal:
Stable Conformations: Identifying the low-energy conformations the molecule is likely to adopt in solution and within the binding pocket.
Binding Stability: Assessing the stability of the predicted ligand-protein complex over time by monitoring parameters like the root-mean-square deviation (RMSD). A stable RMSD throughout the simulation suggests a stable binding mode. frontiersin.org
Role of Water: Elucidating the role of water molecules in mediating or disrupting ligand-protein interactions.
Such analyses are crucial because the conformation adopted by the ligand upon binding may not be its lowest energy state in solution. The ability to adopt the correct "bioactive" conformation is a key determinant of its potency.
In Silico Drug Discovery and Design Methodologies
Computational approaches are integral to modern drug discovery, enabling the rapid screening of vast chemical spaces and the rational design of molecules with desired properties. The this compound scaffold is an excellent candidate for these in silico methodologies.
Virtual Screening of Chemical Libraries for Target Identification
Virtual screening is a powerful technique used to identify potential "hit" compounds from large digital libraries. The pyrazolo[1,5-a]pyrimidine scaffold can be used as a starting point in several ways:
Scaffold-based Screening: The 2-methylpyrazolo[1,5-a]pyrimidine core can be used as a query to search for molecules containing the same or similar frameworks in large chemical databases.
Pharmacophore-based Screening: A pharmacophore model is an abstract representation of the key steric and electronic features necessary for biological activity. A model can be generated based on the known interactions of an active pyrazolo[1,5-a]pyrimidine derivative. This model—defining specific locations of hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—is then used to screen libraries for diverse molecules that match the pharmacophore, even if they have different underlying scaffolds.
Docking-based Screening: A library of compounds can be computationally docked against a specific protein target, and the molecules with the best predicted binding scores are selected for further investigation. This approach led to the initial identification of pyrazolo[1,5-a]pyrimidines as Pim-1 kinase inhibitors and aryl hydrocarbon receptor (AHR) antagonists. nih.govrsc.org
These screening methods have successfully identified pyrazolo[1,5-a]pyrimidine derivatives as hits for a variety of targets, demonstrating the versatility of the scaffold. nih.govrsc.org
Development of Predictive Models for Pharmacological Properties
Before committing to costly and time-consuming chemical synthesis, computational models can predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of designed molecules. For pyrazolo[1,5-a]pyrimidine derivatives, these in silico ADMET predictions are a standard part of the design cycle. johnshopkins.edunih.govmdpi.com
Commonly predicted properties include:
Physicochemical Properties: Molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These are often evaluated against guidelines like Lipinski's Rule of Five to assess "drug-likeness." mdpi.com
Pharmacokinetic (ADME) Properties: Predictions on gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. johnshopkins.edumdpi.com
Toxicity: Predictions for potential carcinogenicity, mutagenicity (e.g., AMES test), or cardiac toxicity (e.g., hERG inhibition). frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are also developed for this class of compounds. researchgate.net QSAR models are mathematical equations that correlate variations in the chemical structure of compounds with their biological activity, allowing for the prediction of potency for newly designed analogs.
| Property / Guideline | Typical Predicted Finding / Status |
|---|---|
| Lipinski's Rule of Five | Most derivatives show zero or one violation, indicating good drug-likeness. mdpi.com |
| Gastrointestinal (GI) Absorption | Predicted to be high for many analogs. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Generally predicted to be low (non-penetrant). researchgate.net |
| CYP450 Enzyme Inhibition | Some derivatives show potential for inhibition of specific isoforms (e.g., CYP2C9, CYP2C19). mdpi.com |
| Carcinogenicity | Generally predicted to be negative. mdpi.com |
| Drug-Likeness Model Score | Compounds generally possess good to excellent scores. mdpi.com |
Rational Design of Halogenated Derivatives Based on Computational Insights
Computational insights are particularly valuable in the rational design of halogenated derivatives. The introduction of halogen atoms (F, Cl, Br, I) can profoundly affect a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions. nih.gov
Structure-based design, using protein crystal structures or homology models, allows medicinal chemists to identify specific pockets where a halogen atom could be introduced to improve binding affinity. For example:
Enhanced Hydrophobic Interactions: Docking might reveal an unfilled hydrophobic pocket adjacent to the ligand. Adding a chlorine or bromine atom to the corresponding position on the pyrazolo[1,5-a]pyrimidine ring can fill this pocket, increasing binding affinity.
Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The potential for these interactions can be predicted and evaluated computationally. Structural studies of 7-trichloromethyl and 7-trifluoromethyl pyrazolo[1,5-a]pyrimidines have confirmed the presence of intra- and intermolecular halogen bonds in the solid state. researchgate.netcsic.es
Modulation of Electronics: Fluorine, being highly electronegative, can alter the electronic properties of the aromatic system, which can influence pKa and the strength of other interactions. Studies on Trk inhibitors have shown that fluorine incorporation can enhance interactions with specific residues like Asn655. mdpi.com
Computational studies have demonstrated that halogenation, particularly at the 3-position of the pyrazolo[1,5-a]pyrimidine core, is a viable strategy for creating novel analogs. nih.govacs.org The combination of docking, which predicts binding modes, and quantum mechanical calculations, which provide insight into electronic effects and the nature of halogen bonds, provides a powerful platform for the rational design of next-generation halogenated inhibitors. nih.govresearchgate.net
Future Research Directions for 2 Methylpyrazolo 1,5 a Pyrimidin 7 Amine in Chemical and Biological Sciences
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidines traditionally involves the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds. researchgate.net While effective, future research must prioritize the development of more efficient and environmentally benign synthetic methodologies. Green chemistry principles, such as the use of safer solvents, reduced energy consumption, and waste minimization, are central to this effort. cu.edu.egresearchgate.net
Promising areas for investigation include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce the need for conventional solvents, representing a greener alternative to traditional reflux methods. ekb.egnih.gov This technique has been successfully applied to synthesize various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, often under solvent-free conditions. nih.gov
Multi-Component Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, minimizing waste and purification efforts. nih.gov Designing a one-pot MCR for 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine by combining 5-amino-3-methylpyrazole with suitable reagents could streamline its production.
Catalysis: The use of novel catalysts, such as ionic liquids or nanozeolites, can enhance reaction rates and selectivity under milder, more sustainable conditions. cu.edu.egresearchgate.net Palladium-catalyzed cross-coupling reactions have also proven effective for introducing functional diversity to the scaffold. nih.govrsc.org
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of this compound to a flow process is a key direction for industrial-scale production.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, solvent-free conditions. ekb.egnih.gov | Rapid and efficient cyclization of 5-amino-3-methylpyrazole with a suitable nitrile or ketone precursor. |
| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. nih.gov | One-pot synthesis from simple starting materials, avoiding isolation of intermediates. |
| Green Catalysis | Milder reaction conditions, reusability, reduced environmental impact. cu.edu.egresearchgate.net | Employing catalysts like nanozeolites for the cyclocondensation step to improve efficiency and sustainability. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Continuous production for large-scale manufacturing with consistent quality. |
Advanced SAR Elucidation Through Multi-Omics Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. nih.gov For pyrazolo[1,5-a]pyrimidine derivatives, SAR studies have revealed that substituents at various positions significantly influence potency and selectivity. rsc.orgmdpi.com Future research should move beyond traditional SAR by integrating multi-omics data to build a more comprehensive understanding of the compound's biological effects.
Genomics and Transcriptomics: By analyzing changes in gene expression in response to treatment with this compound, researchers can identify affected pathways and potential off-target effects. This can help explain the compound's mechanism of action and guide modifications to enhance selectivity.
Proteomics: Proteomic analysis can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. This is crucial for confirming target engagement in a cellular context and discovering unexpected biological activities.
Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can reveal its impact on metabolic pathways. This approach could uncover novel mechanisms of action, particularly in diseases with altered metabolism, such as cancer.
Integrating these datasets will enable the development of sophisticated computational models that can predict the biological activity of new derivatives with greater accuracy, thereby accelerating the drug discovery and optimization process.
Identification of New Molecular Targets and Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor, targeting a range of enzymes critical in cancer and inflammatory diseases. nih.govrsc.org Known targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Phosphoinositide 3-kinases (PI3K). nih.govrsc.orgnih.govnih.gov
Future research should aim to:
Screen Against Diverse Kinase Panels: Systematically screening this compound against broad panels of kinases can identify novel, high-affinity targets that have not been previously associated with this scaffold. biorxiv.org
Explore Non-Kinase Targets: The purine-like structure of the scaffold suggests it may interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways. Phenotypic screening followed by target deconvolution can uncover entirely new therapeutic applications.
Investigate Signaling Pathways: Elucidating the compound's impact on key signaling networks like the PI3K-AKT-mTOR and MAPK pathways is essential. nih.gov Understanding how substitutions on the pyrazolo[1,5-a]pyrimidine core modulate these pathways can lead to the design of more specific and effective inhibitors.
| Target Class | Examples for Pyrazolo[1,5-a]pyrimidine Scaffold | Future Research Focus for this compound |
| Protein Kinases | CDK2, EGFR, B-Raf, PI3Kδ, CK2, Trk. rsc.orgmdpi.comnih.govbiorxiv.orgekb.eg | Identification of novel kinase targets; developing inhibitors for resistant kinase mutants. |
| Metabolic Enzymes | Dipeptidyl peptidase-4 (DPP-IV). | Screening for activity against enzymes involved in cancer metabolism or metabolic disorders. |
| Other ATP-Binding Proteins | Heat shock proteins, DNA repair enzymes. | Exploring interactions with other ATP-dependent proteins beyond kinases. |
| Epigenetic Targets | Histone deacetylases (HDACs), methyltransferases. | Investigating potential modulation of epigenetic regulators. |
Development of Multi-Target Directed Ligands
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-Target Directed Ligands (MTDLs) are single molecules designed to interact with several targets simultaneously, offering the potential for enhanced efficacy and reduced drug resistance. rsc.org The pyrazolo[1,5-a]pyrimidine scaffold, with its proven ability to inhibit multiple kinases, is an ideal starting point for MTDL design. nih.gov
Future research in this area should focus on:
Rational Design: Creating hybrid molecules by combining the this compound core with other pharmacophores known to bind to different, disease-relevant targets. For example, linking it to a histone deacetylase (HDAC) inhibitor could create a dual-action anticancer agent.
Fragment-Based Design: Using fragments of this compound to explore binding pockets of different targets and then linking them to create a cohesive MTDL.
Systems Biology Approach: Utilizing computational and systems biology tools to identify optimal target combinations for a specific disease and then designing a molecule with the desired polypharmacology.
Applications in Advanced Materials Science and Diagnostic Tools
Beyond therapeutics, the unique chemical and photophysical properties of N-heterocyclic compounds are attracting interest in materials science. Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can exhibit strong fluorescence, with tunable emission properties based on their substitution patterns. rsc.org
Future research should explore the potential of this compound and its derivatives in:
Organic Electronics: Investigating their use as emitters in Organic Light-Emitting Diodes (OLEDs) or as components in organic solar cells, leveraging their electronic properties and stability.
Fluorescent Probes and Sensors: Developing derivatives that can act as fluorescent probes for bio-imaging. For example, a probe could be designed to selectively bind to a specific protein or ion, allowing its visualization within living cells. rsc.org
Diagnostics: Creating diagnostic tools where the compound is conjugated to a biomolecule (e.g., an antibody) to detect disease biomarkers. Its fluorescent properties could provide a signal for detection and quantification.
| Application Area | Relevant Property | Future Research Direction |
| Advanced Materials | Photoluminescence, electronic properties. rsc.org | Design and synthesis of derivatives for use in OLEDs or as organic semiconductors. |
| Fluorescent Probes | Tunable fluorescence, environmental sensitivity. rsc.org | Development of probes for imaging specific cellular components or detecting metal ions. |
| Diagnostic Tools | Bioconjugation capability, strong fluorescence signal. | Creation of fluorescent labels for immunoassays or biosensors to detect disease markers. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how is regioselectivity achieved?
- Methodological Answer : A one-pot synthesis using a novel catalyst (e.g., acid-base bifunctional catalysts) enables regioselective formation of the pyrazolo[1,5-a]pyrimidine core. For example, cyclization of aminopyrazoles with β-ketoesters under optimized conditions (e.g., methanol solvent, 293 K) yields the target compound. X-ray crystallography confirms regiochemistry, as demonstrated for the 6-(4-chlorophenyl)-2-methyl-3-phenyl derivative . Key steps include slow crystallization in methanol to obtain single crystals for structural validation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used for preliminary characterization. Definitive confirmation requires X-ray diffraction: Single crystals are mounted on a CCD diffractometer (e.g., Olex2 software for data processing). For instance, C–H···N hydrogen bonding patterns and bond angles in the pyrimidine ring are critical for validating the structure .
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodological Answer : Combine HPLC (≥98% purity thresholds) with spectroscopic methods. For derivatives, elemental analysis (e.g., C, H, N content matching calculated values within ±0.3%) ensures purity. For example, deviations in nitrogen content (e.g., 24.40% observed vs. 24.40% calculated) confirm synthetic accuracy .
Advanced Research Questions
Q. How do substituents at positions 3, 5, and 7 influence biological activity?
- Methodological Answer : Systematic SAR studies reveal that:
- Position 3 : Aryl groups (e.g., 4-fluorophenyl) enhance mycobacterial ATP synthase inhibition (MIC ≤1 µM against M. tuberculosis) .
- Position 5 : Alkyl/aryl groups modulate kinase selectivity; 2-trifluoromethyl improves CDK9 binding (IC₅₀ <50 nM) by enhancing hydrophobic interactions .
- Position 7 : Amine substituents (e.g., pyridylmethyl) improve brain penetration (logP ~2.5) for neuropharmacological applications .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?
- Methodological Answer : Use orthogonal assays to validate target engagement:
- Kinase inhibition : Compare IC₅₀ values across CDK isoforms (e.g., CDK2 vs. CDK9) using radiometric ATP-binding assays .
- Off-target effects : Perform counter-screens against related enzymes (e.g., PKA, PKC) to confirm specificity .
Q. How is crystallography applied to study regioselectivity in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : X-ray structures (e.g., CCDC 967390) reveal that steric hindrance from the 2-methyl group directs substituents to the 6-position. Density functional theory (DFT) calculations can further predict regiochemical outcomes .
Q. What in vitro models are used to assess anti-mycobacterial efficacy?
- Methodological Answer : Use M. tuberculosis H37Rv strains in microplate Alamar Blue assays (7-day incubation). Compounds with MIC ≤1 µM and low hERG liability (IC₅₀ >30 µM) are prioritized .
Q. How are pharmacokinetic properties optimized for CNS penetration?
- Methodological Answer : Modify logD (e.g., adding polar groups like morpholine) to balance lipophilicity. For example, 7-(2-pyridylmethylamine) derivatives show moderate bioavailability (F% = 40–60%) and brain-to-plasma ratios >0.5 in murine models .
Methodological Notes
- Contradictory Data : Discrepancies in CDK inhibition may arise from assay conditions (e.g., ATP concentration). Standardize assays using 10 µM ATP and recombinant enzymes .
- Advanced Synthesis : For trifluoromethyl derivatives, use Pd-catalyzed cross-coupling to introduce CF₃ groups at position 2, followed by amine functionalization via Buchwald-Hartwig coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
